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Compound of Interest

Compound Name: JWG-071

Cat. No.: B608267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of JWG-071, a kinase-

selective chemical probe for Extracellular signal-Regulated Kinase 5 (ERK5). It details its

mechanism of action, selectivity, and effects in both in vitro and in vivo models, presenting

quantitative data in structured tables, outlining experimental protocols, and visualizing key

pathways and workflows.

Core Mechanism of Action and Selectivity
JWG-071 is a potent, ATP-competitive inhibitor of ERK5, also known as Big MAP Kinase-1

(BMK-1).[1] It functions by binding to the ATP pocket of the kinase domain, thereby blocking its

catalytic activity and downstream signaling.[2] A key feature of JWG-071 is its improved

selectivity for ERK5 over the bromodomain-containing protein 4 (BRD4) when compared to its

predecessor, XMD8-92.[1][3] This enhanced selectivity is attributed to a sec-butyl substituent

that creates a steric clash with the αC-helix of BRD4.[1][3]

While highly selective against BRD4, JWG-071 does exhibit activity against other kinases,

notably Leucine-Rich Repeat Kinase 2 (LRRK2) and Doublecortin Like Kinases (DCLK1 and

DCLK2).[1][4]
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The following tables summarize the key quantitative parameters defining the activity and

pharmacokinetic profile of JWG-071.

Table 1: In Vitro Inhibitory Activity

Target IC50 Value Assay Type Reference

ERK5 88 nM
Biochemical Enzyme

Assay
[5][6]

LRRK2 109 nM
Biochemical Enzyme

Assay
[5][6]

Endometrial Cancer

Cell Lines (Ishikawa,

AN3CA, ARK1)

2-3 µM Cell Viability Assay [4]

Table 2: Kinase Selectivity Profile
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Kinase Activity Assay Type Reference

ERK5 Inhibited

In vitro ATP-site

competition binding

assay

[4]

LRRK2 Inhibited

In vitro ATP-site

competition binding

assay

[1][4]

DCLK1 Inhibited

In vitro ATP-site

competition binding

assay

[4]

DCLK2 Inhibited

In vitro ATP-site

competition binding

assay

[4]

PLK4 Inhibited Not Specified [1]

BRD4

>10-fold improved

selectivity vs. XMD8-

92

Not Specified [1][3]

468 Human Kinases
Generally high

selectivity for ERK5
KINOMEscan [4][7]

Table 3: In Vivo Pharmacokinetic Profile in Mice

Parameter Value
Route of
Administration

Reference

Oral Bioavailability 84% Oral [4]

Time to Maximum

Concentration (Tmax)
1 hour Oral [4]

Half-life (t1/2) 4.34 hours Oral [4]

Signaling Pathway of JWG-071 Action
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JWG-071 primarily targets the MEK5/ERK5 signaling cascade, which is involved in various

cellular processes, including proliferation, survival, and apoptosis. The diagram below

illustrates the canonical pathway and the point of inhibition by JWG-071.
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Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of JWG-071.
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Experimental Protocols
Detailed methodologies for key experiments involving JWG-071 are outlined below.

Objective: To determine the selectivity of JWG-071 against a broad panel of human kinases.

Methodology: An in vitro ATP-site competition binding assay (e.g., KINOMEscan™) is

utilized.[4][7]

A test concentration of JWG-071 (e.g., 1 µM) is incubated with a panel of 468 human

kinases, each linked to a DNA tag.[4][7]

An immobilized, active-site directed ligand is included in the reaction.

Kinases that do not bind to JWG-071 will bind to the immobilized ligand, while those that

interact with JWG-071 will remain in solution.

After an incubation period, the mixture is washed, and the amount of kinase bound to the

solid support is quantified using qPCR of the DNA tags.

The results are expressed as a percentage of the control, and hits are identified as

kinases showing a significant reduction in binding to the immobilized ligand.
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Caption: Workflow for in vitro kinase selectivity profiling.

Objective: To assess the cytotoxic and pro-apoptotic effects of JWG-071 on cancer cells.

Methodology:

Cell Culture: Human cancer cell lines (e.g., Ishikawa, AN3CA, ARK1 endometrial cancer

cells) are cultured in appropriate media.[4]

Treatment: Cells are treated with varying concentrations of JWG-071 for a specified

duration (e.g., 72 hours).

Cell Viability (MTT Assay):

After treatment, MTT reagent is added to the cells and incubated.

Viable cells with active metabolism convert MTT into a purple formazan product.

The formazan is solubilized, and the absorbance is measured to determine cell viability

relative to a vehicle-treated control.[8]

Apoptosis (Annexin V/PI Staining):

Treated cells are harvested and stained with Annexin V (to detect early apoptotic cells)

and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic

cells.[4]

Apoptosis (Caspase-3 Activation):

Cell lysates from treated cells are analyzed by immunoblotting (Western blot).

Antibodies specific for cleaved (active) caspase-3 and its substrate, cleaved PARP, are

used to detect the activation of the apoptotic cascade.[4]
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Caption: Experimental workflow for cell viability and apoptosis assays.

Objective: To evaluate the anti-tumor efficacy of JWG-071 in a living organism.

Methodology:

Cell Implantation: Athymic nude mice are subcutaneously injected with human cancer cells

(e.g., 4 x 10^6 Ishikawa cells).[4]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³).[4]
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Randomization and Treatment: Mice are randomly assigned to a control group (vehicle) or

a treatment group. JWG-071 is administered, for example, once daily via intraperitoneal

injection at a dose of 50 mg/kg.[4]

Tumor Measurement: Tumor volumes are measured regularly (e.g., three times a week)

using calipers, calculated as (length × width²)/2.[4]

Endpoint: The experiment is concluded when tumors in the control group reach a

predetermined size, and the tumors from all groups are excised and weighed.

Analysis: Tumor growth curves are plotted, and statistical analysis is performed to

compare the tumor volumes between the control and treated groups.

Summary of Biological Effects
Anti-proliferative Activity: JWG-071 impairs cell proliferation and colony formation in various

cancer cell lines.[4]

Induction of Apoptosis: The compound induces programmed cell death, confirmed by

increased Annexin V staining, chromatin condensation, and activation of caspase-3.[4]

Inhibition of ERK5 Phosphorylation: JWG-071 potently inhibits epidermal growth factor

(EGF)-induced autophosphorylation of ERK5 without affecting ERK1/2 phosphorylation,

demonstrating its specificity within the MAPK pathway in a cellular context.[4]

Tumor Growth Inhibition: In vivo, systemic administration of JWG-071 significantly impairs

the growth of human endometrial tumor xenografts.[1][4]

Induction of Cellular Senescence: In melanoma models, both genetic and pharmacologic

inhibition of ERK5 with compounds including JWG-071 can elicit cellular senescence, a state

of irreversible cell-cycle arrest.[8]

Conclusion
JWG-071 is a valuable chemical probe for studying the biological roles of ERK5. Its well-

characterized mechanism of action, improved selectivity over BRD4, and demonstrated efficacy

in preclinical cancer models make it a critical tool for researchers in oncology and cell signaling.
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The detailed pharmacological data and experimental protocols provided in this guide serve as

a comprehensive resource for scientists aiming to utilize JWG-071 in their research and

development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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